molecular formula C8H7BF2N2O3 B14037485 (5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid

(5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid

Cat. No.: B14037485
M. Wt: 227.96 g/mol
InChI Key: ZIDKZUOMCAFEDA-UHFFFAOYSA-N
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Description

(5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid: is a boronic acid derivative that features a difluoromethoxy group attached to an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the indazole core, followed by borylation reactions to introduce the boronic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding boronic esters or acids.

    Reduction: Formation of boron-containing reduced species.

    Substitution: Reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various boronic esters, reduced boron species, and substituted indazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure may interact with biological targets in ways that could lead to the development of new therapeutic agents.

Industry

In industry, this compound is used in the development of advanced materials, including polymers and catalysts. Its boronic acid functionality can be exploited to create materials with specific properties.

Mechanism of Action

The mechanism of action of (5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The difluoromethoxy group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methoxy-1H-indazol-6-yl)boronic acid
  • (5-Trifluoromethoxy-1H-indazol-6-yl)boronic acid
  • (5-Chloro-1H-indazol-6-yl)boronic acid

Uniqueness

(5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s stability and binding interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C8H7BF2N2O3

Molecular Weight

227.96 g/mol

IUPAC Name

[5-(difluoromethoxy)-1H-indazol-6-yl]boronic acid

InChI

InChI=1S/C8H7BF2N2O3/c10-8(11)16-7-1-4-3-12-13-6(4)2-5(7)9(14)15/h1-3,8,14-15H,(H,12,13)

InChI Key

ZIDKZUOMCAFEDA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1OC(F)F)C=NN2)(O)O

Origin of Product

United States

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